Methyl (4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Description
Methyl (4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds bearing thiazole moieties have been reported to exhibit antimicrobial and antiproliferative activities
Mode of Action
Compounds with similar structures have been found to exhibit membrane perturbing as well as intracellular modes of action . They may interact with the cell membrane, leading to permeabilization, or they may penetrate the cell and interact with intracellular targets .
Biochemical Pathways
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species
Result of Action
Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains . They have also demonstrated promising antimicrobial and antiproliferative activities .
Properties
IUPAC Name |
methyl N-[4-[2-(4-butylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-4-5-12-6-8-13(9-7-12)18-15(21)10-14-11-24-16(19-14)20-17(22)23-2/h6-9,11H,3-5,10H2,1-2H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUSNIOGBBHCKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.